molecular formula C6H12O6 B12399352 D-Galactose-18O6

D-Galactose-18O6

Cat. No.: B12399352
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-UDXAKJKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-18O6 is a derivative of D-galactose, a naturally occurring aldohexose sugar. D-galactose is a reducing sugar that is found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is an important carbohydrate monomer that plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions

D-Galactose-18O6 undergoes various chemical reactions, including:

    Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.

    Reduction: Reduction of D-galactose leads to the formation of galactitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.

Major Products

    Oxidation: Galactonic acid, galactaric acid.

    Reduction: Galactitol.

    Substitution: Acetylated or benzoylated derivatives of D-galactose.

Scientific Research Applications

D-Galactose-18O6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: An aldohexose sugar that is structurally similar to D-galactose but differs in the configuration of the hydroxyl group at the fourth carbon atom.

    D-Fructose: A ketohexose sugar that is structurally different from D-galactose but shares similar metabolic pathways.

    D-Mannose: Another aldohexose sugar that is an epimer of glucose and galactose at the second carbon atom.

Uniqueness

D-Galactose-18O6 is unique due to the incorporation of oxygen-18 isotopes, which makes it valuable for isotopic labeling studies and tracing metabolic pathways. Its selective interaction with galactose receptors also distinguishes it from other similar compounds, making it particularly useful in targeted drug delivery and diagnostic applications .

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-UDXAKJKDSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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